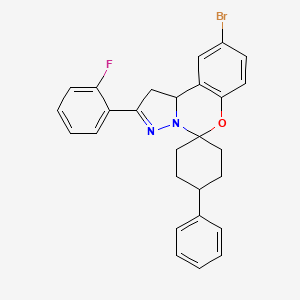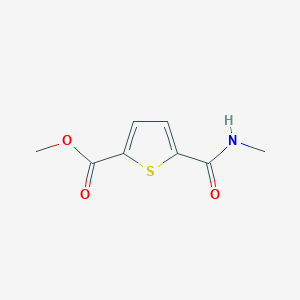![molecular formula C14H14N4O2S B12620176 4-(2-Methoxyethoxy)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-33-2](/img/structure/B12620176.png)
4-(2-Methoxyethoxy)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxyethoxy)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core substituted with a methoxyethoxy group and a thiophen-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethoxy)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with a pyrido[3,2-d]pyrimidine precursor, which is then functionalized through a series of reactions including halogenation, substitution, and coupling reactions. The methoxyethoxy group can be introduced via nucleophilic substitution, while the thiophen-2-yl group can be added through a Suzuki coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methoxyethoxy)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrido[3,2-d]pyrimidine core can be reduced under specific conditions.
Substitution: The methoxyethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-yl group can yield sulfoxides or sulfones, while substitution of the methoxyethoxy group can yield various substituted derivatives .
Applications De Recherche Scientifique
4-(2-Methoxyethoxy)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor in cancer research.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of organic electronic materials.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxyethoxy)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This can lead to the disruption of signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Methoxyethoxy)-6-(phenyl)pyrido[3,2-d]pyrimidin-2-amine
- 4-(2-Methoxyethoxy)-6-(furan-2-yl)pyrido[3,2-d]pyrimidin-2-amine
- 4-(2-Methoxyethoxy)-6-(pyridin-2-yl)pyrido[3,2-d]pyrimidin-2-amine
Uniqueness
4-(2-Methoxyethoxy)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to the presence of the thiophen-2-yl group, which can impart distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity, binding affinity, and overall biological activity.
Propriétés
Numéro CAS |
917759-33-2 |
|---|---|
Formule moléculaire |
C14H14N4O2S |
Poids moléculaire |
302.35 g/mol |
Nom IUPAC |
4-(2-methoxyethoxy)-6-thiophen-2-ylpyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C14H14N4O2S/c1-19-6-7-20-13-12-10(17-14(15)18-13)5-4-9(16-12)11-3-2-8-21-11/h2-5,8H,6-7H2,1H3,(H2,15,17,18) |
Clé InChI |
LGZYMPXREVZYKR-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CS3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-[[[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl]amino]-](/img/structure/B12620097.png)
![4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12620101.png)
![Benzene, 1-[(1,1,2,3,3,3-hexafluoropropyl)thio]-2-methoxy-](/img/structure/B12620102.png)

![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12620132.png)

![2-[2-(4-Chlorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine](/img/structure/B12620145.png)

![(4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one](/img/structure/B12620155.png)
![1-[(4-fluorophenyl)sulfonyl]-N-{(2S)-3-methyl-1-[(5-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl}piperidine-3-carboxamide](/img/structure/B12620157.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-iodo-N,N-dimethyl-](/img/structure/B12620162.png)

![N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B12620167.png)
![2-[[4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B12620175.png)
